

# Physicochemical Properties of *cis*-Octahydropyrrolo[3,4-*b*]pyridine: A Technical Guide

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## Compound of Interest

**Compound Name:** *cis*-Octahydropyrrolo[3,4-*b*]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **cis-octahydropyrrolo[3,4-*b*]pyridine**, a key intermediate in the synthesis of various pharmaceuticals, most notably the fluoroquinolone antibiotic, moxifloxacin.[\[1\]](#)[\[2\]](#) This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

## Core Physicochemical Data

The following tables summarize the available experimental and predicted physicochemical data for **cis-octahydropyrrolo[3,4-*b*]pyridine**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>	[3][4]
Molecular Weight	126.20 g/mol	[3][4]
Boiling Point	198.5 °C at 760 mmHg	[5]
Density	0.95 g/cm <sup>3</sup>	[5]
Flash Point	87.1 °C	[5]
Vapor Pressure	0.358 mmHg at 25°C	[5]
pKa (Predicted)	11.11 ± 0.20	[6]
LogP (Predicted)	-0.2	[7]
Solubility	Sparingly soluble in water; slightly soluble in chloroform and methanol.	[6]

## Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to amine-containing compounds like **cis-octahydropyrrolo[3,4-b]pyridine**.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration with a strong acid, such as hydrochloric acid (HCl).

Methodology:

- Preparation of the Amine Solution: Prepare a dilute aqueous solution of **cis-octahydropyrrolo[3,4-b]pyridine** with a known concentration (e.g., 0.05 kmol/m<sup>3</sup>).
- Titration Setup: Place the amine solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

- Titration: Gradually add a standardized solution of HCl (e.g., 1 kmol/m<sup>3</sup>) in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been protonated. The dissociation constant of the amine ( $K_a$ ) can be calculated from the concentrations of the protonated amine, free amine, and hydrogen ions at various points during the titration.[8]

## Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

### Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. A buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is often used for the aqueous phase to mimic physiological conditions.
- Partitioning: Add a known amount of **cis-octahydropyrrolo[3,4-b]pyridine** to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
- Equilibration: Vigorously shake the flask for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[9] The mixture is then allowed to stand until the phases have completely separated.
- Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[9][10]
- Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]

# Determination of Aqueous Solubility by the Equilibrium Solubility Method

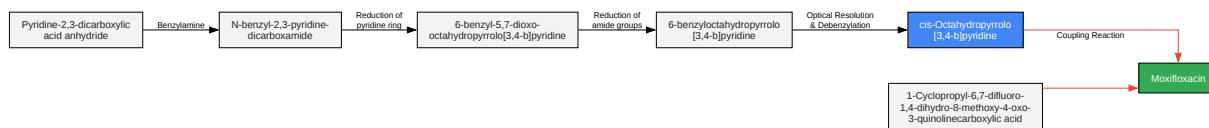
This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature to reach equilibrium.

## Methodology:

- Sample Preparation: Add an excess amount of solid **cis-octahydropyrrolo[3,4-b]pyridine** to a specific volume of aqueous buffer (e.g., pH 1.2 to 6.8) in a sealed container.
- Equilibration: Agitate the suspension at a constant temperature (e.g.,  $37 \pm 1$  °C) for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[12][13]
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[14]
- Solubility Determination: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

## Synthesis Workflow

**cis-Octahydropyrrolo[3,4-b]pyridine** is a critical intermediate in the synthesis of Moxifloxacin. The following diagram illustrates a simplified workflow for this synthesis.



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Caption: Synthesis of Moxifloxacin from **cis**-Octahydropyrrolo[3,4-**b**]pyridine.

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